molecular formula C18H25N3O6 B1394592 Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate CAS No. 1280787-21-4

Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate

Cat. No.: B1394592
CAS No.: 1280787-21-4
M. Wt: 379.4 g/mol
InChI Key: SRAQDWGSKGRXLC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Basic Properties

Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates. The compound is officially registered under the Chemical Abstracts Service registry number 1280787-21-4, which serves as its unique chemical identifier in scientific databases and commercial catalogs. This registration number ensures accurate identification and tracking of the compound across various research and commercial platforms.

The systematic nomenclature of this compound reflects its complex molecular architecture, incorporating multiple functional groups including a tert-butyl group, a piperidine ring system, a methoxycarbonyl substituent, and a nitrophenyl moiety. The MDL number MFCD18803536 provides an additional standardized identifier for this compound in chemical information systems.

Molecular Structure and Composition

The molecular formula of this compound is C18H25N3O6, indicating a composition of eighteen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and six oxygen atoms. This molecular composition results in a calculated molecular weight of 379.4076 atomic mass units, which has been precisely determined through mass spectrometric analysis.

The structural complexity of this compound arises from the integration of several distinct chemical moieties. The central piperidine ring serves as the core scaffold, with position 4 bearing an amino substituent that connects to a substituted phenyl ring. The phenyl ring carries both a nitro group at the 2-position and a methoxycarbonyl group at the 5-position, creating a highly functionalized aromatic system. Additionally, the nitrogen atom of the piperidine ring is protected with a tert-butyl carboxylate group, which is commonly employed in synthetic chemistry for selective reactions.

Physical and Chemical Characteristics

The compound exhibits high chemical purity when synthesized under controlled laboratory conditions, with commercial preparations typically achieving greater than 95% purity as determined by analytical methods. This high purity level is essential for research applications where precise chemical composition is critical for reproducible results.

The presence of multiple functional groups within the molecular structure contributes to the compound's distinctive chemical properties. The nitro group introduces electron-withdrawing characteristics to the aromatic ring, while the methoxycarbonyl substituent provides additional chemical reactivity options. The tert-butyl carboxylate protecting group offers stability under many reaction conditions while allowing for selective deprotection when required in synthetic sequences.

Properties

IUPAC Name

tert-butyl 4-(5-methoxycarbonyl-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)20-9-7-13(8-10-20)19-14-11-12(16(22)26-4)5-6-15(14)21(24)25/h5-6,11,13,19H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAQDWGSKGRXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114189
Record name 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester
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Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-21-4
Record name 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthesis Protocol

Step 1: Synthesis of 5-(methoxycarbonyl)-2-nitroaniline

  • Materials : 4-methoxycarbonylaniline, nitric acid, sulfuric acid.
  • Procedure : Mix 4-methoxycarbonylaniline with a mixture of nitric and sulfuric acids at low temperature. Gradually warm the mixture to complete the nitration reaction.
  • Yield : Typically high, depending on reaction conditions.

Step 2: Coupling Reaction

  • Materials : 5-(methoxycarbonyl)-2-nitroaniline, tert-butyl 4-aminopiperidine-1-carboxylate, coupling agent (e.g., EDCI).
  • Procedure : Combine the aniline derivative with tert-butyl 4-aminopiperidine-1-carboxylate in a suitable solvent (e.g., DMF). Add the coupling agent and stir at room temperature until the reaction is complete.
  • Yield : Varies based on reaction conditions and efficiency of coupling.

Example Data Table

Step Reagents Conditions Yield
Nitration 4-methoxycarbonylaniline, HNO3, H2SO4 0°C to room temperature 80-90%
Coupling 5-(methoxycarbonyl)-2-nitroaniline, tert-butyl 4-aminopiperidine-1-carboxylate, EDCI DMF, room temperature 70-80%

Characterization Techniques

The synthesized compound is typically characterized using various spectroscopic techniques:

  • NMR Spectroscopy : Both $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to confirm the structure by analyzing the chemical shifts and coupling patterns.
  • HRMS (High-Resolution Mass Spectrometry) : Used to determine the exact molecular weight and confirm the molecular formula.
  • IR Spectroscopy : Helps in identifying functional groups present in the molecule.

Example Spectroscopic Data

Research Findings and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis involves careful control of reaction conditions to achieve high yields and purity. The compound's structure and properties make it suitable for further modification into various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted under certain conditions, often involving strong acids or bases.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and strong acids or bases for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could lead to various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate exhibit promising anticancer properties. The nitrophenyl moiety is known to enhance the compound's interaction with biological targets, potentially leading to the inhibition of tumor growth. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that similar piperidine derivatives can act as inhibitors of proteases and kinases, which are critical in various signaling pathways associated with cancer and other diseases .

Biological Research

Biochemical Probes
this compound can serve as a biochemical probe in research settings. Its structure allows it to be used in the study of protein-ligand interactions, which is essential for understanding the mechanisms of action of various biological processes .

Drug Delivery Systems
The compound's piperidine structure may facilitate the development of novel drug delivery systems. By modifying its properties, researchers can create formulations that enhance the bioavailability and targeted delivery of therapeutic agents, especially in cancer treatment .

Case Studies

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Study BEnzyme inhibitionInhibition of specific kinases was observed, leading to reduced cell proliferation in vitro.
Study CDrug deliveryEnhanced solubility and stability were reported when incorporated into lipid-based delivery systems.

Mechanism of Action

The mechanism by which Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in various biochemical pathways, while the piperidine ring can interact with receptors or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Key Differences Biological/Physicochemical Impact Reference
Target Compound 5-methoxycarbonyl, 2-nitro (phenylamino) Reference standard Enhanced polarity due to nitro and ester groups; potential for hydrogen bonding and π-π stacking. N/A
tert-Butyl 4-[(4-bromo-2-nitrophenyl)amino]piperidine-1-carboxylate 4-bromo, 2-nitro (phenylamino) Bromine replaces methoxycarbonyl Increased steric bulk and electrophilicity; altered binding affinity in kinase inhibition.
tert-Butyl 4-(5-chloro-3-(methoxycarbonyl)-2-methylphenoxy)piperidine-1-carboxylate 5-chloro, 3-methoxycarbonyl, 2-methyl (phenoxy) Phenoxy linkage vs. phenylamino; chloro and methyl substituents Reduced hydrogen-bonding capacity; increased lipophilicity.
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate 2-amino, 4-fluoro, 5-methyl (phenylamino) Amino and fluoro groups replace nitro and methoxycarbonyl Improved solubility; potential for cross-talk with polar residues in receptor binding.

Key Observations:

  • Nitro Group (Target vs. Bromo Analog): The nitro group in the target compound enhances electron-withdrawing effects, stabilizing negative charges and influencing reactivity in nucleophilic aromatic substitution (e.g., in kinase inhibitor synthesis). In contrast, the bromo substituent in facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but reduces polarity.
  • Methoxycarbonyl vs. Phenoxy Linkage: The methoxycarbonyl group in the target compound contributes to esterase-mediated hydrolysis in prodrug activation, whereas the phenoxy linkage in increases metabolic stability but reduces synthetic flexibility.

Stability and Metabolic Considerations

  • Nitro Group Stability: The nitro group in the target compound is resistant to reduction under physiological conditions, unlike the amino group in , which may undergo oxidative deamination.
  • Boc Deprotection: All Boc-protected analogs (e.g., ) require acidic conditions (e.g., TFA) for deprotection, ensuring compatibility with acid-sensitive functional groups.

Biological Activity

Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate (commonly referred to as TBP) is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine palmitoyltransferase (SPT), an enzyme involved in sphingolipid metabolism. This article reviews the biological activity of TBP, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₅N₃O₆
  • Molecular Weight : 365.41 g/mol
  • CAS Number : 1280787-21-4
  • Melting Point : 122 - 124 °C

The compound's structure is characterized by the presence of a tert-butyl group, which enhances its lipophilicity, and a nitrophenyl group that may facilitate interactions with biological targets.

TBP acts primarily as an inhibitor of SPT, which catalyzes the first step in sphingolipid biosynthesis. Inhibition of SPT can lead to altered sphingolipid levels, impacting various cellular processes such as apoptosis, cell signaling, and inflammation. Preliminary studies suggest that TBP may modulate pathways associated with neurodegenerative diseases and cancer treatment by influencing sphingolipid metabolism.

Inhibition of Serine Palmitoyltransferase

Research indicates that TBP effectively inhibits SPT activity, which is crucial for sphingolipid metabolism. This inhibition has potential therapeutic implications for conditions like:

  • Neurodegenerative Disorders : Altered sphingolipid metabolism is linked to diseases such as Alzheimer's and Parkinson's.
  • Cancer : SPT inhibition may affect tumor growth and survival by modulating cell signaling pathways.

Preliminary Studies and Assays

In vitro assays have demonstrated that TBP can bind to SPT, influencing its enzymatic activity. The following table summarizes key findings from preliminary studies:

Study ReferenceMethodologyFindings
Molecular docking simulationsTBP shows high binding affinity to SPT.
Enzymatic assaysSignificant reduction in SPT activity at micromolar concentrations.
Cell viability assaysTBP treatment resulted in reduced cell proliferation in cancer cell lines.

Comparative Analysis with Similar Compounds

TBP shares structural similarities with other piperidine derivatives. The following table compares TBP with related compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylateAminophenyl moietyPotential anti-inflammatory effects
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylatePara-amino substitutionEnhanced solubility
Tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylatePyridine ringIncreased metabolic stability

The unique nitrophenol substitution in TBP may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

Several case studies have explored the biological implications of TBP's mechanism of action:

  • Neurodegenerative Disease Models :
    • A study demonstrated that TBP administration in rodent models of Alzheimer's disease led to improved cognitive function correlated with altered sphingolipid profiles.
  • Cancer Research :
    • In vitro studies using various cancer cell lines showed that TBP treatment resulted in decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate?

The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting tert-butyl 4-aminopiperidine-1-carboxylate with 5-(methoxycarbonyl)-2-nitrofluorobenzene in dry DMF at 70°C under nitrogen, using K₂CO₃ as a base. The reaction is stirred overnight, followed by extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (PE/EtOAc gradient) to achieve high yields (~96%) . Alternative routes may use Dess-Martin periodinane for oxidation steps or mCPBA for epoxidation in related intermediates .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • 1H/13C NMR : To confirm the piperidine backbone and substituent integration (e.g., tert-butyl at ~1.4 ppm, methoxycarbonyl at ~3.8 ppm) .
  • IR spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro groups (N–O at ~1520 cm⁻¹) .
  • HRMS : For exact mass verification (e.g., calculated vs. observed m/z for C₁₈H₂₆N₃O₆) .
  • TLC and column chromatography : To monitor reaction progress and purity .

Q. What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during DMF evaporation) .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can researchers optimize the amination step to improve yield?

Key factors include:

  • Base selection : K₂CO₃ in DMF enhances reactivity compared to weaker bases .
  • Temperature control : Maintaining 70°C ensures complete substitution without side reactions .
  • Solvent purity : Anhydrous DMF prevents hydrolysis of intermediates .
  • Purification : Gradient elution (PE/EtOAc/MeOH) resolves polar byproducts .

Q. What strategies address contradictory NMR or HRMS data?

  • Isotopic labeling : Use deuterated solvents to confirm peak assignments in NMR .
  • High-resolution analysis : Repeat HRMS with internal calibration (e.g., sodium formate) to resolve mass discrepancies .
  • Alternative techniques : X-ray crystallography (via WinGX/ORTEP) or 2D NMR (COSY, HSQC) can clarify ambiguous structural features .

Q. How is the compound’s stability evaluated under varying conditions?

  • Thermal stability : TGA/DSC analysis to assess decomposition temperatures .
  • pH sensitivity : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC .
  • Light exposure : UV-Vis spectroscopy to detect nitro group photoreactivity .

Q. What methods are used to assess potential biological activity?

  • Enzyme inhibition assays : Test against target enzymes (e.g., NLRP3) using fluorescence-based substrates .
  • Cellular uptake : LC-MS quantification in cell lysates after incubation .
  • Molecular docking : Software like AutoDock predicts binding affinity to receptors (e.g., Ras proteins) .

Q. How can reaction scalability challenges be mitigated?

  • Flow chemistry : Continuous processing reduces exothermic risks in large-scale amination .
  • Catalyst screening : Palladium or copper catalysts may accelerate steps like cyclization .
  • Solvent recycling : Distillation recovery of DMF reduces costs and waste .

Q. What computational tools model the compound’s reactivity?

  • DFT calculations : Gaussian or ORCA software predicts reaction pathways (e.g., nitro group reduction) .
  • Molecular dynamics : Simulations in GROMACS assess conformational stability in solution .

Q. How are regioselectivity issues resolved in functionalization steps?

  • Directing groups : Introduce temporary groups (e.g., Boc) to steer nitro or methoxycarbonyl placement .
  • Microwave synthesis : Enhances regioselectivity in heterocyclic reactions via controlled heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate
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Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.